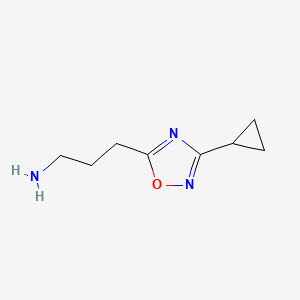

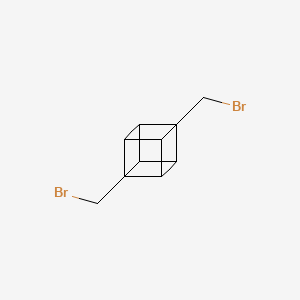

![molecular formula C8H9N5 B2539174 1H-吡唑并[3,4-d]嘧啶-4-胺,N-2-丙烯-1-基- CAS No. 58360-85-3](/img/structure/B2539174.png)

1H-吡唑并[3,4-d]嘧啶-4-胺,N-2-丙烯-1-基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” is a chemical compound with the molecular formula C5H5N5 . It has a molecular weight of 135.1267 . This compound is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . One study described the design and synthesis of a new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . Another study reported the use of ultrasonic irradiation method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which effectively shortened the reaction time and increased the yield compared to the conventional method .Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” are not detailed in the search results, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” include its molecular weight of 135.1267 . The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .科学研究应用

Anticancer Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been investigated for their potential as anticancer agents. Several studies have identified compounds within this class that exhibit promising cytotoxicity against cancer cell lines. For instance, compounds 28, 30, 33, 36, and 37 demonstrated notable activity in vitro and in vivo models.

Antiviral Agents

Given the ongoing need for antiviral drugs, researchers have explored the antiviral potential of these compounds. For instance, a recent study highlighted a specific substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold that warrants further investigation as a Zika virus inhibitor.

作用机制

Target of Action

The primary target of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic target for cancer treatment .

Mode of Action

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s inhibitory effect on CDK2 is significant, with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM, demonstrating its potent inhibitory activity .

Biochemical Pathways

The inhibition of CDK2 by 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase . This can result in the inhibition of cell proliferation, particularly in cancer cells where rapid and uncontrolled cell division is a hallmark.

Result of Action

The result of the action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- is the significant inhibition of cell proliferation . This is achieved through the compound’s potent inhibitory effect on CDK2, leading to cell cycle arrest . In addition to this, the compound also induces apoptosis within cells .

未来方向

属性

IUPAC Name |

N-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-9-7-6-4-12-13-8(6)11-5-10-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOJZYQNLIFVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Prop-2-EN-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)

![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)

![N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2539100.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2539105.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2539108.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)